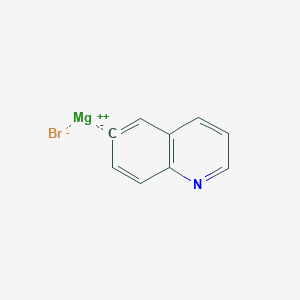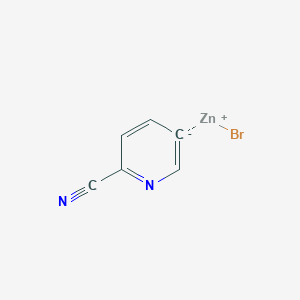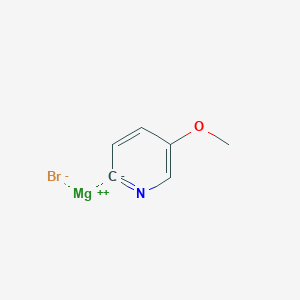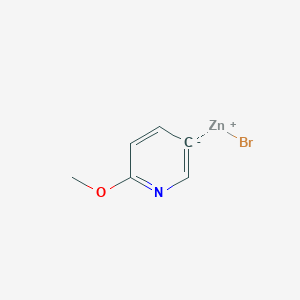
2-Fluoro-3-methylbenzylmagnesium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-3-methylbenzylmagnesium bromide is an organometallic compound with the molecular formula C8H8BrFMg. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. The presence of both a fluorine and a methyl group on the benzyl ring makes this compound particularly interesting for various chemical transformations.
Vorbereitungsmethoden
2-Fluoro-3-methylbenzylmagnesium bromide can be synthesized through the reaction of 2-fluoro-3-methylbenzyl bromide with magnesium in an anhydrous ether solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Reagents: 2-Fluoro-3-methylbenzyl bromide, magnesium turnings
Solvent: Anhydrous THF
Temperature: Reflux conditions
Atmosphere: Inert gas (nitrogen or argon)
Analyse Chemischer Reaktionen
2-Fluoro-3-methylbenzylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form secondary or tertiary alcohols.
Substitution Reactions: Can react with halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions such as the Kumada coupling to form biaryl compounds.
Common reagents and conditions used in these reactions include:
Carbonyl Compounds: Aldehydes, ketones
Halides: Alkyl halides, aryl halides
Catalysts: Palladium or nickel catalysts for coupling reactions
Major products formed from these reactions include secondary or tertiary alcohols, substituted benzyl compounds, and biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-3-methylbenzylmagnesium bromide has several applications in scientific research:
Organic Synthesis: Used as a key reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of functionalized materials and polymers.
Chemical Biology: Applied in the modification of biomolecules for studying biological processes.
Wirkmechanismus
The mechanism by which 2-Fluoro-3-methylbenzylmagnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. The fluorine and methyl substituents on the benzyl ring can influence the reactivity and selectivity of the Grignard reagent. The molecular targets include carbonyl compounds, halides, and other electrophilic species.
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-3-methylbenzylmagnesium bromide can be compared with other similar Grignard reagents, such as:
- 2-Fluoro-3-(trifluoromethyl)benzylmagnesium bromide
- 2-Fluoro-4-methylbenzylmagnesium bromide
- 3-Fluoro-2-methylbenzylmagnesium bromide
The uniqueness of this compound lies in its specific substitution pattern, which can lead to different reactivity and selectivity in chemical reactions compared to its analogs.
Eigenschaften
IUPAC Name |
magnesium;2-fluoro-1-methanidyl-3-methylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F.BrH.Mg/c1-6-4-3-5-7(2)8(6)9;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTSDOZWEMPPNI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[CH2-])F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl]propanoate](/img/structure/B6303227.png)
